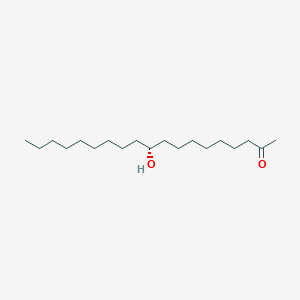![molecular formula C10H9N3OS B14225612 1-[(1,2,3-Benzotriazin-4-yl)sulfanyl]propan-2-one CAS No. 830321-58-9](/img/structure/B14225612.png)
1-[(1,2,3-Benzotriazin-4-yl)sulfanyl]propan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(1,2,3-Benzotriazin-4-yl)sulfanyl]propan-2-one is a chemical compound that belongs to the class of benzotriazine derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The unique structure of this compound, which includes a benzotriazine ring and a sulfanyl group, makes it an interesting subject for scientific research.
準備方法
The synthesis of 1-[(1,2,3-Benzotriazin-4-yl)sulfanyl]propan-2-one typically involves the following steps:
Oxidative Cyclization of Amidrazones: This method involves the oxidation of amidrazones with atmospheric oxygen in the presence of palladium on carbon and a catalytic amount of 1,8-diazabicyclo[5.4.0]undec-7-ene.
Addition of Organolithium Reagents: Another approach involves the addition of organolithium reagents to 1,2,4-benzotriazines, followed by intramolecular cyclization.
Direct Synthesis Using Trichloro-1,3,5-triazine and Dimethylformamide: This method utilizes trichloro-1,3,5-triazine and dimethylformamide adduct for the direct synthesis of targeted sulfonamides.
化学反応の分析
1-[(1,2,3-Benzotriazin-4-yl)sulfanyl]propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzotriazine ring, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include palladium on carbon, 1,8-diazabicyclo[5.4.0]undec-7-ene, organolithium reagents, and trichloro-1,3,5-triazine . The major products formed from these reactions include sulfoxides, sulfones, and substituted benzotriazine derivatives.
科学的研究の応用
1-[(1,2,3-Benzotriazin-4-yl)sulfanyl]propan-2-one has several scientific research applications:
Medicinal Chemistry: The compound has been investigated for its potential as an α-glucosidase inhibitor, which is an effective strategy for the treatment of diabetes mellitus.
Materials Science: The unique electronic and magnetic properties of benzotriazine derivatives make them suitable for applications in molecular electronics, spintronics, and quantum qubits.
Organic Synthesis: The compound serves as an intermediate in the synthesis of various heterocyclic compounds and can be used in controlled polymerization processes.
作用機序
The mechanism of action of 1-[(1,2,3-Benzotriazin-4-yl)sulfanyl]propan-2-one involves its interaction with specific molecular targets and pathways:
α-Glucosidase Inhibition: The compound inhibits the enzyme α-glucosidase, which is involved in the breakdown of carbohydrates into glucose.
Spin-π-Delocalization: The unpaired electron in the benzotriazine ring undergoes spin-π-delocalization, contributing to the compound’s unique electronic and magnetic properties.
類似化合物との比較
1-[(1,2,3-Benzotriazin-4-yl)sulfanyl]propan-2-one can be compared with other benzotriazine derivatives:
1,2,4-Benzotriazin-4-yl Radicals:
1,2,3-Benzotriazin-4(3H)-one Derivatives: These compounds are also investigated for their α-glucosidase inhibition activity but have different substituents and structural features.
The uniqueness of this compound lies in its combination of a benzotriazine ring and a sulfanyl group, which imparts distinct chemical and biological properties.
特性
CAS番号 |
830321-58-9 |
|---|---|
分子式 |
C10H9N3OS |
分子量 |
219.27 g/mol |
IUPAC名 |
1-(1,2,3-benzotriazin-4-ylsulfanyl)propan-2-one |
InChI |
InChI=1S/C10H9N3OS/c1-7(14)6-15-10-8-4-2-3-5-9(8)11-13-12-10/h2-5H,6H2,1H3 |
InChIキー |
SUFFJNAVJYVKPL-UHFFFAOYSA-N |
正規SMILES |
CC(=O)CSC1=NN=NC2=CC=CC=C21 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{1-[(2-Bromo-1,3-thiazol-5-yl)methyl]imidazolidin-2-ylidene}acetonitrile](/img/structure/B14225529.png)
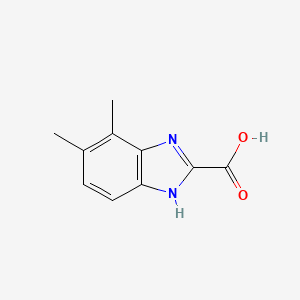
![N-[1-(3,3-Diphenylpropyl)piperidin-4-yl]-4-fluoro-N-methylbenzamide](/img/structure/B14225541.png)
![N-(4-{[2-(2,5-Difluorobenzoyl)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14225548.png)
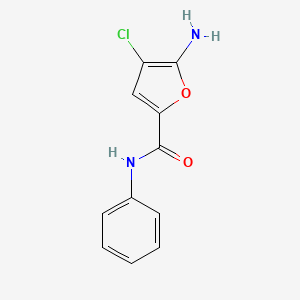
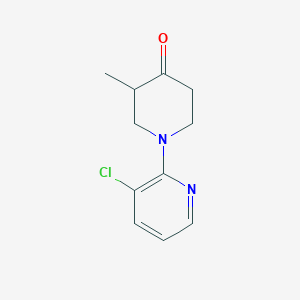
![N-[2-(Octahydroquinolin-1(2H)-yl)ethyl]-3,3-diphenylpropan-1-amine](/img/structure/B14225554.png)
![1H-Pyrrolo[2,3-b]pyridine-1-acetic acid, 5-bromo-, 1,1-dimethylethyl ester](/img/structure/B14225560.png)
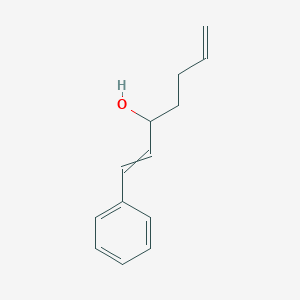



![N,N-Dimethyl-2-[(triethylstannyl)oxy]ethan-1-amine](/img/structure/B14225587.png)
